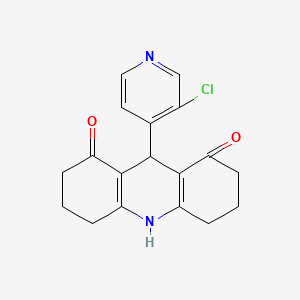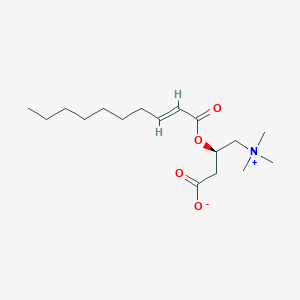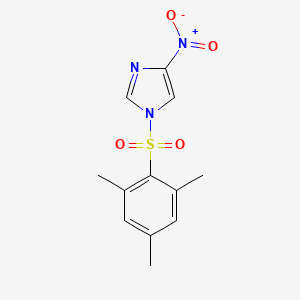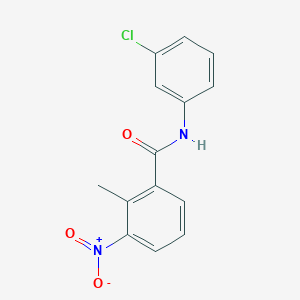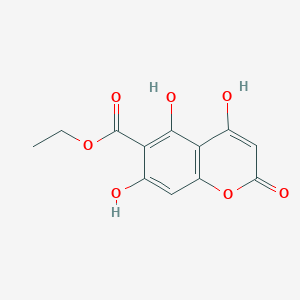
1H-inden-1-yl(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-inden-1-yl(triphenyl)stannane is an organotin compound with the molecular formula C27H22Sn. It is a rare and unique chemical often used in early discovery research. The compound consists of an indenyl group attached to a triphenylstannane moiety, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-1-yl(triphenyl)stannane typically involves the reaction of 1H-indene with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls .
Análisis De Reacciones Químicas
Types of Reactions
1H-inden-1-yl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The indenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various functionalized indenyl derivatives .
Aplicaciones Científicas De Investigación
1H-inden-1-yl(triphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-inden-1-yl(triphenyl)stannane involves its interaction with various molecular targets and pathways. The indenyl group can participate in π-π interactions, while the tin atom can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Stannane, tributyl-1H-inden-1-yl: Another organotin compound with similar structural features but different substituents.
Stannane, 1H-inden-1-yltriphenyl: A closely related compound with slight variations in the indenyl group
Uniqueness
1H-inden-1-yl(triphenyl)stannane is unique due to its specific combination of the indenyl and triphenylstannane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Número CAS |
1249-25-8 |
|---|---|
Fórmula molecular |
C27H22Sn |
Peso molecular |
465.2 g/mol |
Nombre IUPAC |
1H-inden-1-yl(triphenyl)stannane |
InChI |
InChI=1S/C9H7.3C6H5.Sn/c1-2-5-9-7-3-6-8(9)4-1;3*1-2-4-6-5-3-1;/h1-7H;3*1-5H; |
Clave InChI |
JGAPPOMGTQXRDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2C=CC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

